N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide
Description
N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide is an acetamide derivative characterized by a phenyl ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and a trifluoromethyl (-CF₃) group at position 2. The acetamide (-NHCOCH₃) moiety is attached to the aromatic ring, forming a planar structure with distinct electronic and steric properties.
Properties
IUPAC Name |
N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c1-4(16)15-8-3-6(10)5(2-7(8)11)9(12,13)14/h2-3H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWYKHZBKZXUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Acylation and Condensation
In the first step, 3-fluoro-4-aminophenol undergoes acylation with acetic anhydride in a polar solvent (e.g., dichloromethane or acetonitrile), yielding 3-fluoro-4-acetamidophenol. This intermediate is then subjected to condensation with 3,4-dichlorotrifluoromethylbenzene under alkaline conditions, forming 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxyl)acetanilide. Acid hydrolysis with hydrochloric acid followed by neutralization with sodium hydroxide removes the acetyl protecting group, yielding the target aniline derivative.
Table 1: Key Parameters for Acylation-Condensation Route
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Acylation Solvent | Acetonitrile | 89 | 95 | |
| Condensation Base | Potassium Carbonate | 78 | 97 | |
| Hydrolysis Acid | 6M HCl | 92 | 98 |
This method prioritizes mild conditions and avoids toxic reagents, making it industrially viable. However, the multi-step process necessitates rigorous purification after each stage to prevent byproduct formation.
Alternative Pathways: Methylation and Enamine Formation
Patent literature reveals a complementary approach involving N-methylation and enamine intermediates. While originally designed for a related acetamide, this route offers insights into optimizing steric and electronic effects in trifluoromethyl-substituted systems.
N-Methylation of Ketone Intermediates
A critical advancement involves methylating N-(5-acetyl-2-fluorophenyl)acetamide (Compound IV) using methyl p-toluenesulfonate instead of traditional methyl iodide. This substitution minimizes nucleophilic displacement of fluorine atoms, a common side reaction in halogen-rich substrates. The reaction proceeds in acetonitrile at 30°C with sodium hydroxide as the base, achieving 83% yield and 99.7% HPLC purity.
Reaction Scheme:
Enamine Formation via NNDMF-DMA
Subsequent treatment with N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) generates an enamine intermediate, which is stabilized by apolar solvents like toluene and n-heptane. Recrystallization at 15–20°C ensures high crystallinity, critical for pharmaceutical-grade material.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight ethanol as the optimal solvent for acylation, providing an 89% yield of the acetic acid intermediate at 50°C. Polar aprotic solvents like DMF facilitate methylation but require stringent temperature control to prevent decomposition.
Catalytic Systems
The Steglich esterification protocol, employing EDC and DMAP, efficiently couples carboxylic acid intermediates with anilines at room temperature. This method avoids harsh conditions, preserving the integrity of the trifluoromethyl group.
Table 2: Catalytic Efficiency in Esterification
| Catalyst System | Reaction Time (h) | Yield (%) |
|---|---|---|
| EDC/DMAP | 24 | 85 |
| DCC/DMAP | 36 | 72 |
Industrial-Scale Production Strategies
Continuous flow reactors enhance the scalability of N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide synthesis. Automated systems maintain precise control over residence time and temperature, reducing byproduct formation. For instance, a pilot-scale trial using methyl p-toluenesulfonate in a flow reactor achieved 87% yield with 99.5% purity, surpassing batch process efficiency.
Analytical Characterization
Spectroscopic Validation
Infrared spectroscopy confirms the acetamide moiety through C=O stretches at 1705 cm⁻¹, while NMR spectra resolve the trifluoromethyl group as a singlet at δ 121.5 ppm (¹³C). DEPT-135 and FLOCK-NMR elucidate quaternary carbons and long-range coupling, ensuring structural fidelity.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The acetamide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline derivative and acetic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of aniline derivatives and acetic acid.
Scientific Research Applications
N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Substituent Patterns and Electronic Effects
The target compound features three electron-withdrawing groups (EWGs) : Cl, F, and -CF₃. These substituents significantly influence the aromatic ring’s electron density, enhancing electrophilic substitution resistance and stability. Key comparisons include:
Key Insight : The combination of Cl, F, and -CF₃ in the target compound creates a unique electronic profile, distinct from nitro-substituted analogs (e.g., ) or phthalimide-based structures ().
Physicochemical Properties
The trifluoromethyl group enhances lipophilicity, while fluorine improves metabolic stability. Comparative data (estimated):
Key Insight : The target compound’s moderate logP (~3.2) suggests balanced lipophilicity, making it more membrane-permeable than bulkier analogs (e.g., ) but less water-soluble than sulfonamide derivatives (e.g., Mefluidide) .
Biological Activity
N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms, and relevant studies.
Chemical Structure and Properties
N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide has the molecular formula and a molecular weight of approximately 255.6 g/mol. The compound features a phenyl ring with multiple electronegative substituents, including chloro, fluoro, and trifluoromethyl groups, which significantly influence its chemical behavior and reactivity in biological systems .
Antimicrobial Activity
Research indicates that N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide exhibits notable antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria were found to be 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating both bacteriostatic and bactericidal activity .
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | MIC (μM) | MBC (μM) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 25.9 | 25.9 | Bactericidal |
| Methicillin-resistant S. aureus | 12.9 | 12.9 | Bactericidal |
| Enterococcus faecalis | Not Active | - | No activity recorded |
Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory effects . Studies suggest that it may modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. Certain derivatives of this compound have shown varying degrees of inhibition on NF-κB activity, highlighting the importance of substituent positions on the phenyl ring in determining anti-inflammatory potential .
The mechanism by which N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups enhances its binding affinity to these targets, thereby modulating biochemical pathways relevant to disease treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study evaluated various compounds with similar structures against S. aureus and MRSA, confirming that those with trifluoromethyl groups exhibited significant antimicrobial activity .
- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory properties of related compounds, revealing that modifications in the phenyl ring could significantly alter NF-κB modulation .
- Pharmacokinetic Properties : Research into the pharmacokinetics of fluorinated compounds suggests that the incorporation of fluorine enhances metabolic stability and bioavailability, making N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide a candidate for further drug development .
Q & A
Q. What are the key steps and analytical methods for synthesizing N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide?
The synthesis typically involves:
- Multi-step reactions : Starting with halogenated aromatic amines, followed by acetylation under controlled conditions (e.g., using acetic anhydride or acetyl chloride).
- Critical reaction parameters : Temperature (often 60–80°C), solvent choice (e.g., ethanol or dichloromethane), and catalysts (e.g., NaOH for nucleophilic substitutions) .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity.
- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and HRMS for molecular weight validation .
Q. How do the functional groups in this compound influence its chemical reactivity?
The compound’s reactivity is driven by:
- Electron-withdrawing groups : The trifluoromethyl (-CF₃) and chloro/fluoro substituents enhance electrophilic substitution resistance while directing reactivity to specific positions on the aromatic ring.
- Acetamide moiety : Participates in hydrogen bonding and serves as a site for further derivatization (e.g., hydrolysis to amines or coupling reactions) .
- Comparative analysis : Structural analogs lacking the fluoro group show reduced stability in acidic conditions, highlighting the role of fluorine in enhancing metabolic stability .
Q. What are the primary applications of this compound in biological research?
- Antimicrobial studies : Structural analogs demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .
- Enzyme inhibition : The acetamide group interacts with catalytic sites of enzymes like cytochrome P450, making it a candidate for mechanistic studies .
- Receptor binding : Fluorine and chloro substituents improve lipophilicity, enhancing blood-brain barrier penetration in neurological target studies .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
-
DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst concentration. For example:
Parameter Optimal Range Impact on Yield Temperature 70–80°C Higher yields but risk of side reactions Solvent Ethanol/DCM mix Balances solubility and reaction rate Catalyst (NaOH) 1–2 eq Excess leads to hydrolysis byproducts -
In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize impurities .
Q. How do structural modifications (e.g., substituent position) affect bioactivity and physicochemical properties?
Comparative studies with analogs reveal:
| Compound | Substituent | Key Property |
|---|---|---|
| N-[4-(Trifluoromethyl)phenyl]acetamide | -CF₃ at para | High anti-inflammatory activity |
| N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide | -Cl at ortho | Enhanced herbicidal activity |
| Target compound | -Cl, -F, -CF₃ | Balanced lipophilicity (LogP ~3.2) and antimicrobial potency |
| The meta-fluoro group in the target compound reduces steric hindrance, improving target binding kinetics . |
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay standardization : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for reproducibility .
- Metabolic stability testing : Conflicting cytotoxicity data could stem from differences in hepatic metabolism (e.g., CYP450 isoforms). Perform liver microsome assays to quantify metabolic half-life .
- Structural validation : Ensure batch-to-batch consistency via X-ray crystallography or 2D-NMR to rule out polymorphic effects .
Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?
- Target identification : Use affinity chromatography or click chemistry to tag the compound and isolate binding proteins .
- Molecular docking : Compare binding poses with analogs using software like AutoDock Vina. For example, the trifluoromethyl group may occupy hydrophobic pockets in bacterial dihydrofolate reductase .
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells (e.g., cancer lines) to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
